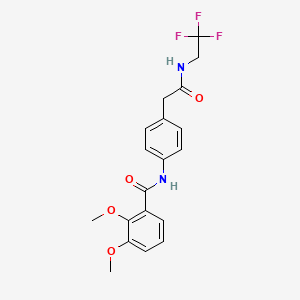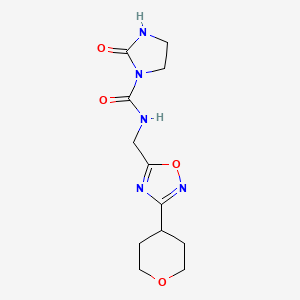![molecular formula C15H11F4NO4S B2590846 2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene CAS No. 2411241-79-5](/img/structure/B2590846.png)
2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene, also known as FS-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biotechnology.
Wirkmechanismus
The mechanism of action of 2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anti-tumor activity, and it is believed that 2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene's anti-tumor activity may be due to its ability to inhibit HDACs. 2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-tumor activity. 2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, 2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene has several advantages for lab experiments. It is a relatively simple compound to synthesize, making it readily available for research purposes. 2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene has also been found to have low toxicity, which makes it a good candidate for further preclinical studies. However, one of the limitations of 2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene. One area of research could focus on elucidating the compound's mechanism of action, which could provide insights into its potential therapeutic applications. Another area of research could focus on optimizing the synthesis method of 2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene to improve its yield and purity. Additionally, further preclinical studies could be conducted to evaluate the safety and efficacy of 2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene as a therapeutic agent for cancer and other diseases.
Synthesemethoden
2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene can be synthesized through a multistep reaction process involving the use of various reagents and solvents. The synthesis starts with the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 3-trifluoromethylaniline to form 2-fluoro-N-(3-trifluoromethylphenyl)benzamide. The final step involves the reaction of this intermediate with methyl 4-(bromomethyl)benzoate in the presence of potassium carbonate to yield 2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene.
Wissenschaftliche Forschungsanwendungen
2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene has been shown to have potential applications in the fields of medicine and biotechnology. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. 2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, 2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene has been found to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO4S/c1-9-5-6-10(7-13(9)24-25(19,22)23)14(21)20-12-4-2-3-11(8-12)15(16,17)18/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCANFAAKFGXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl sulfurofluoridate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2590766.png)

![N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2590771.png)
![3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2590773.png)
![N-(3-cyanothiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2590774.png)

![N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-ynamide](/img/structure/B2590777.png)
![N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2590778.png)
![7-bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2590782.png)
![1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecane](/img/structure/B2590783.png)


